Oleuropein

Catalog No.
S538028
CAS No.
32619-42-4
M.F
C25H32O13
M. Wt
540.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleuropein

CAS Number

32619-42-4

Product Name

Oleuropein

IUPAC Name

methyl (4S,5Z,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Molecular Formula

C25H32O13

Molecular Weight

540.5 g/mol

InChI

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3-/t14-,18+,20+,21-,22+,24-,25-/m0/s1

InChI Key

RFWGABANNQMHMZ-WLFYAOHHSA-N

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O

Solubility

Soluble in DMSO

Synonyms

Oleuropein

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O

Isomeric SMILES

C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O

Description

The exact mass of the compound Oleuropein is 540.1843 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Iridoids - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oleuropein is a naturally occurring compound found in olives, olive leaves, and other plants belonging to the Oleaceae family []. It is classified as a secoiridoid glycoside, a type of phenolic compound with antioxidant properties []. Due to its potential health benefits, oleuropein has become a subject of scientific research in recent years. Here's a closer look at some areas of investigation:

Potential Health Benefits

  • Antioxidant effects

    Oleuropein's antioxidant properties are believed to play a role in protecting cells from damage caused by free radicals [, ]. Free radicals are unstable molecules that can contribute to the development of chronic diseases.

  • Anti-inflammatory effects

    Research suggests that oleuropein may have anti-inflammatory properties [, ]. Inflammation is a natural process that helps the body heal, but chronic inflammation can be harmful.

  • Other potential benefits

    Studies have explored the potential effects of oleuropein in various areas including cardiovascular health, blood sugar control, and neurodegenerative diseases [, ]. However, more research is needed to confirm these benefits and understand the mechanisms of action.

Oleuropein is a glycosylated seco-iridoid compound primarily found in the leaves, fruits, and seeds of the olive tree (Olea europaea). It is characterized by its bitter taste and is responsible for the inedibility of green olives unless processed to remove or decompose it. The chemical structure of oleuropein consists of an elenolic acid moiety linked to hydroxytyrosol via an ester bond and a glucose molecule through a glycosidic bond. This unique arrangement contributes to its various biological activities and potential health benefits, making it a subject of extensive research in pharmacology and nutrition .

, particularly hydrolysis, which can occur enzymatically or chemically. In alkaline conditions, such as during olive processing, oleuropein is hydrolyzed to yield hydroxytyrosol and elenolic acid. This reaction is facilitated by the presence of β-glucosidases, which cleave the glycosidic bond between glucose and the rest of the oleuropein molecule . Additionally, oleuropein can be converted into oleacein through selective hydrolysis of its ester bonds under specific catalytic conditions .

Oleuropein exhibits a wide range of biological activities, including:

  • Antioxidant Properties: Oleuropein's ortho-diphenolic structure allows it to scavenge reactive oxygen species effectively, contributing to its antioxidant capacity. This property is crucial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects: Research indicates that oleuropein can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
  • Cardioprotective Effects: Oleuropein has shown potential in protecting against ischemia-reperfusion injury in cardiac tissues, highlighting its role in cardiovascular health .
  • Neuroprotective Effects: Studies suggest that oleuropein may have protective effects against neurodegenerative diseases through its ability to reduce oxidative stress and inflammation in neural tissues .

The synthesis of oleuropein can be achieved through various methods:

  • Natural Extraction: Oleuropein is naturally extracted from olive leaves or fruits using solvents like ethanol or methanol.
  • Enzymatic Hydrolysis: This method involves using specific enzymes such as β-glucosidases to hydrolyze oleuropein into its aglycone form, which has distinct biological activities .
  • Chemical Synthesis: Oleuropein can also be synthesized chemically through multi-step reactions involving precursors derived from terpenes and sugars. For example, the synthesis may involve the condensation of hydroxytyrosol with elenolic acid derivatives under acidic conditions .

Oleuropein has several applications across different fields:

  • Nutraceuticals: Due to its health benefits, oleuropein is incorporated into dietary supplements aimed at promoting cardiovascular health and reducing inflammation.
  • Cosmetics: Its antioxidant properties make oleuropein a valuable ingredient in skincare products designed to combat aging and oxidative damage.
  • Food Industry: Oleuropein's natural bitterness can enhance flavor profiles in certain food products, while its antimicrobial properties help preserve food quality.

Oleuropein shares structural and functional similarities with several other compounds found in olives and related plants. Here are some notable comparisons:

CompoundStructure TypeKey Features
HydroxytyrosolPhenolic compoundStrong antioxidant; derived from oleuropein
LigstrosideSeco-iridoidSimilar bitter taste; less studied than oleuropein
OleocanthalSeco-iridoidAnti-inflammatory properties; similar structure
OleaceinSeco-iridoidProduct of oleuropein hydrolysis; anti-inflammatory
Elenolic acidOrganic acidComponent of oleuropein; involved in hydrolysis

Oleuropein stands out due to its unique glycosylated structure, which not only contributes to its bitter taste but also enhances its solubility in water compared to non-glycosylated compounds like hydroxytyrosol. Its extensive biological activities further differentiate it from similar compounds, making it a focus of ongoing research in health sciences .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

540.18429107 g/mol

Monoisotopic Mass

540.18429107 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Melting Point

89 - 91 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2O4553545L

MeSH Pharmacological Classification

Anti-Infective Agents

Other CAS

32619-42-4

Wikipedia

Oleuropein

Dates

Modify: 2023-08-15

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Yuan, Jiao-Jiao; Wang, Cheng-Zhang; Ye, Jian-Zhong; Tao, Ran; Zhang, Yu-Si (2015). "Enzymatic hydrolysis of oleuropein from Olea Europea (olive) leaf extract and antioxidant activities". Molecules. 20 (2): 2903–2921. doi:10.3390/molecules20022903. ISSN 1420-3049. PMC 6272143. PMID 25679050.

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Katsiki, Magda; Chondrogianni, Niki; Chinou, Ioanna; Rivett, A. Jennifer; Gonos, Efstathios S. (June 2007). "The olive constituent oleuropein exhibits proteasome stimulatory properties in vitro and confers life span extension of human embryonic fibroblasts". Rejuvenation Research. 10 (2): 157–172. doi:10.1089/rej.2006.0513. ISSN 1549-1684. PMID 17518699.

Zou, Ke; Rouskin, Silvia; Dervishi, Kevin; McCormick, Mark A.; Sasikumar, Arjun; Deng, Changhui; Chen, Zhibing; Kaeberlein, Matt; Brem, Rachel B.; Polymenis, Michael; Kennedy, Brian K. (2020-08-01). "Life span extension by glucose restriction is abrogated by methionine supplementation: Cross-talk between glucose and methionine and implication of methionine as a key regulator of life span". Science Advances. 6 (32): eaba1306. Bibcode:2020SciA....6.1306Z. doi:10.1126/sciadv.aba1306. ISSN 2375-2548. PMC 7406366. PMID 32821821.

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